![molecular formula C14H20O2Se B14368649 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane CAS No. 90475-37-9](/img/structure/B14368649.png)
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a phenylselanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-dioxane with a phenylselanyl reagent under specific conditions. One common method includes the use of phenylselanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a phenylselenol or even remove it entirely.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Phenylselenol or de-selenated products.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of selenium-containing compounds.
Medicine: Investigated for its potential antioxidant properties and possible therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane largely depends on the specific reactions it undergoes. In oxidation reactions, the phenylselanyl group can form reactive intermediates like selenoxides, which can further react with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as its role as an antioxidant or in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxane: Lacks the phenylselanyl group, making it less reactive in certain types of reactions.
Phenylselanyl derivatives: Compounds like phenylselanyl chloride or phenylselanyl alcohol, which have different reactivity and applications.
Uniqueness
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane is unique due to the presence of both the dioxane ring and the phenylselanyl group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
90475-37-9 |
|---|---|
Molekularformel |
C14H20O2Se |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
2,2-dimethyl-5-(2-phenylselanylethyl)-1,3-dioxane |
InChI |
InChI=1S/C14H20O2Se/c1-14(2)15-10-12(11-16-14)8-9-17-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI-Schlüssel |
ZCYYTSPERXBZFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(CO1)CC[Se]C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
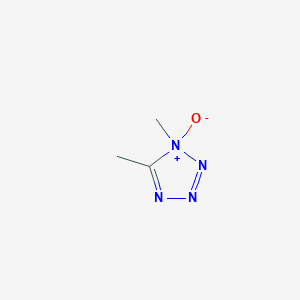
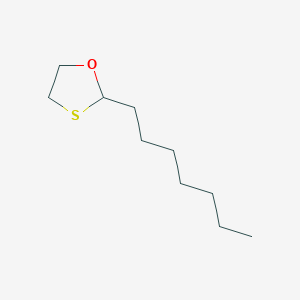
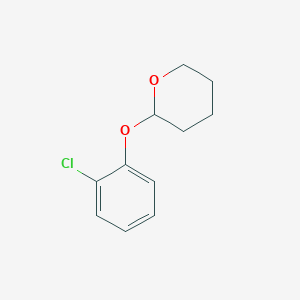

![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
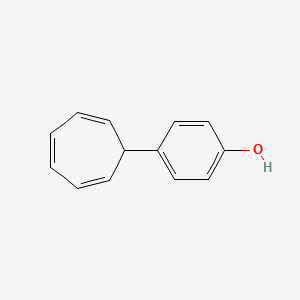
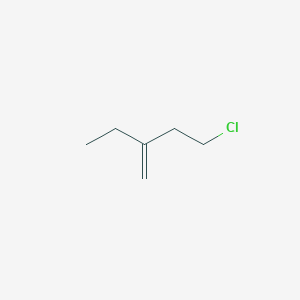
![1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14368629.png)
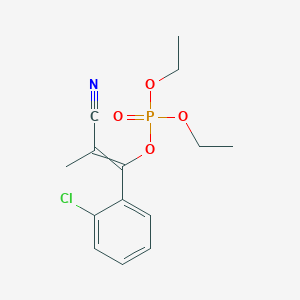
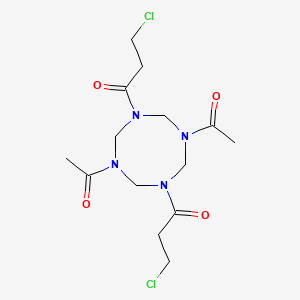
![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
